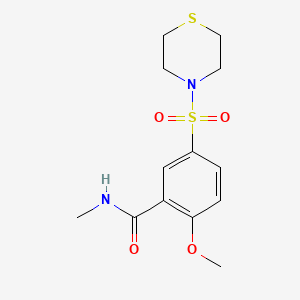![molecular formula C20H26N2OS B5101830 1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)
1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, commonly known as PET, is a synthetic compound that belongs to the class of piperazine derivatives. PET is a psychoactive drug that has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
The exact mechanism of action of PET is not fully understood. PET is believed to act as a serotonin and dopamine receptor agonist, as well as a reuptake inhibitor of these neurotransmitters. PET has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
PET has been shown to have anxiolytic and antidepressant effects in animal models. PET has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction. PET has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
PET has several advantages for lab experiments. PET is a relatively stable compound that can be easily synthesized in large quantities. PET has also been shown to have low toxicity in animal models. However, PET has several limitations for lab experiments. PET is a psychoactive drug that can affect the behavior of animals, which can complicate the interpretation of experimental results. PET is also a relatively new compound, and its long-term effects on the brain and body are not fully understood.
Future Directions
PET has several potential future directions for scientific research. PET could be further studied for its potential therapeutic applications in various neurological and psychiatric disorders. PET could also be studied for its potential use in the treatment of drug addiction and withdrawal symptoms. PET could also be used as a tool for studying the role of serotonin, dopamine, and GABA-A receptors in the regulation of mood and behavior. Further research is needed to fully understand the mechanism of action and long-term effects of PET.
Synthesis Methods
PET can be synthesized by the reaction of 1-(2-phenylethyl)piperazine with 5-propyl-3-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction yields PET as a white crystalline powder with a melting point of 142-144°C.
Scientific Research Applications
PET has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. PET has been shown to have anxiolytic, antidepressant, and antipsychotic properties in animal models. PET has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
properties
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-2-6-19-15-18(16-24-19)20(23)22-13-11-21(12-14-22)10-9-17-7-4-3-5-8-17/h3-5,7-8,15-16H,2,6,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFWGFKSROPISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)
![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)


![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)

![6-{[4-(tert-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5101816.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)


![11-oxo-N-(2-pyridinylmethyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B5101850.png)